molecular formula C27H32N4S2 B13375416 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine

Cat. No.: B13375416
M. Wt: 476.7 g/mol
InChI Key: HCLZZFGZLWTZRH-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the stability of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine is unique due to its specific structure, which includes two thiazole rings and dimethylphenyl groups.

Properties

Molecular Formula

C27H32N4S2

Molecular Weight

476.7 g/mol

IUPAC Name

1-N,1-N'-bis[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pentane-1,1-diamine

InChI

InChI=1S/C27H32N4S2/c1-6-7-8-25(30-26-28-23(15-32-26)21-13-17(2)9-11-19(21)4)31-27-29-24(16-33-27)22-14-18(3)10-12-20(22)5/h9-16,25H,6-8H2,1-5H3,(H,28,30)(H,29,31)

InChI Key

HCLZZFGZLWTZRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(NC1=NC(=CS1)C2=C(C=CC(=C2)C)C)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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